Summary of Application: Tetrahydropyridines (THPs), including 2-Acetyl-1,4,5,6-tetrahydropyridine, have sparked notable interest as an auspicious heterocyclic moiety. Its presence has been identified in both natural products and synthetic pharmaceutical agents .
Methods of Application: Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products . Two reaction schemes have been documented and employed as a simple method for the synthesis of substituted N- (carbonylamino)-1,2,3,6-tetrahydropyridines .
Results or Outcomes: The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Field: Material Science
Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine, a chemical compound, possesses diverse applications in scientific research. Its unique properties enable its utilization in various domains such as pharmaceuticals, organic synthesis, and material science.
Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine is known to contribute to the mousy off-flavor in fermented beverages .
Methods of Application: A detection method of mousy-off flavor compounds has been developed, which enables future research to mitigate the occurrence of such defects in fermented beverages matrix .
Results or Outcomes: The content of 2-Acetyl-1,4,5,6-tetrahydropyridine in samples varied from 1.64 ± 0.06 to 57.96 ± 2.15 µg L-1 .
Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.1683 . It is used in various chemical reactions and syntheses .
Summary of Application: Tetrahydropyridines (THPs), including 2-Acetyl-1,4,5,6-tetrahydropyridine, have been found to possess biologically active properties. They have been used in cancer research, specifically as anti-inflammatory and anticancer agents .
Methods of Application: Innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .
Summary of Application: 2-Acetyl-1,4,5,6-tetrahydropyridine is associated with the aroma of baked goods such as white bread, popcorn, and tortillas, and is formed by Maillard reactions during heating . It also contributes to the ‘mousy’ off-flavor in fermented beverages .
Results or Outcomes: The content of 2-Acetyl-1,4,5,6-tetrahydropyridine in samples varied .
2-Acetyl-1,4,5,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 125.17 g/mol. It is characterized by its unique structure, featuring a tetrahydropyridine ring with an acetyl group at the second position. This compound is notable for its contribution to the aroma and flavor profiles of various foods, particularly in baked goods, where it imparts a distinctive "popcorn-like" scent. It is closely related to other compounds formed during the Maillard reaction, a complex series of
These reactions are significant in synthetic organic chemistry and flavor chemistry, allowing for the modification and enhancement of its flavor characteristics .
The synthesis of 2-acetyl-1,4,5,6-tetrahydropyridine can be achieved through several methods:
2-Acetyl-1,4,5,6-tetrahydropyridine finds applications primarily in the food industry due to its flavoring properties:
Moreover, it serves as a model compound in studies related to the Maillard reaction and flavor chemistry.
These studies help elucidate its role in sensory perception and food quality.
2-Acetyl-1,4,5,6-tetrahydropyridine shares structural similarities with several other compounds that also contribute to food aroma. Here are some notable comparisons:
| Compound Name | Structure Type | Aroma Characteristics | Unique Features |
|---|---|---|---|
| 2-Acetyl-1-pyrroline | Pyrrolidine derivative | Popcorn-like | Lower odor threshold than others |
| 6-Acetyl-1,2,3,4-tetrahydropyridine | Tetrahydropyridine derivative | Roasty | Often found in cereal products |
| 5-Acetyl-2,3-dihydro-4H-1-thiazine | Thiazine derivative | Nutty | Less common compared to others |
These compounds are all part of the broader category of Maillard reaction products and contribute distinctively to food flavors while sharing structural characteristics with 2-acetyl-1,4,5,6-tetrahydropyridine. Each compound's unique features make them valuable in different culinary contexts .